molecular formula C13H10N4O4 B11047765 Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(2-furanyl)-1,3-dimethyl-

Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(2-furanyl)-1,3-dimethyl-

Cat. No.: B11047765
M. Wt: 286.24 g/mol
InChI Key: NGMQRJLMMSSGGD-UHFFFAOYSA-N
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Description

Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(2-furanyl)-1,3-dimethyl- is a heterocyclic compound that combines the structural features of oxazole and purine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(2-furanyl)-1,3-dimethyl- typically involves multi-step organic synthesis. One common method starts with the preparation of the oxazole ring, followed by its fusion with a purine derivative. The key steps include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Fusion with Purine: The oxazole ring is then fused with a purine derivative through a series of condensation reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(2-furanyl)-1,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the oxazole or purine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed depend on the specific reactions and conditions used

Scientific Research Applications

Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(2-furanyl)-1,3-dimethyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(2-furanyl)-1,3-dimethyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of key enzymes or interference with nucleic acid synthesis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Oxazolo[5,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Purine Derivatives: Compounds like adenine and guanine, which are fundamental to nucleic acids but lack the oxazole ring.

Uniqueness

Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(2-furanyl)-1,3-dimethyl- is unique due to its combined oxazole and purine structure, offering distinct chemical reactivity and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H10N4O4

Molecular Weight

286.24 g/mol

IUPAC Name

7-(furan-2-yl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione

InChI

InChI=1S/C13H10N4O4/c1-15-10-9(11(18)16(2)13(15)19)17-6-8(21-12(17)14-10)7-4-3-5-20-7/h3-6H,1-2H3

InChI Key

NGMQRJLMMSSGGD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(OC3=N2)C4=CC=CO4

Origin of Product

United States

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